
Sodium acetylacetonate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,4-pentanedionate, also known as sodium acetylacetonate, is an organosodium compound with the molecular formula C5H7NaO2. It is a white to pale cream powder that is soluble in water. This compound is commonly used as a pharmaceutical intermediate and in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2,4-pentanedionate can be synthesized by reacting 2,4-pentanedione (acetylacetone) with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the acetylacetone, forming the sodium salt of the enolate ion. The reaction can be represented as follows:
C5H8O2+NaOH→C5H7NaO2+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2,4-pentanedionate involves the use of large-scale reactors where acetylacetone is mixed with a sodium hydroxide solution. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion and high yield. The product is then isolated by filtration, washed, and dried to obtain the final powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions, such as cobalt, iron, and chromium.
Substitution: The enolate ion can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Chelation: Metal salts (e.g., cobalt chloride, iron nitrate) in aqueous or alcoholic solutions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Metal catalysts like palladium or platinum under hydrogenation conditions.
Major Products:
Chelation: Metal acetylacetonate complexes (e.g., tris(2,4-pentanedionato)cobalt(III)).
Substitution: Alkylated or acylated derivatives of the enolate ion.
Oxidation and Reduction: Various reduced or oxidized forms depending on the specific reaction conditions.
Applications De Recherche Scientifique
Sodium 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacturing of catalysts, dyes, and pigments
Mécanisme D'action
The mechanism of action of sodium 2,4-pentanedionate primarily involves its ability to form stable chelate complexes with metal ions. The enolate ion acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms. This chelation stabilizes the metal ions and enhances their reactivity in various catalytic and synthetic processes .
Comparaison Avec Des Composés Similaires
2,4-Pentanedione (Acetylacetone): The parent compound from which sodium 2,4-pentanedionate is derived.
Tris(2,4-pentanedionato)chromium(III): A metal complex formed with chromium.
Bis(2,4-pentanedionato)copper(II): A metal complex formed with copper.
Comparison:
2,4-Pentanedione: Unlike sodium 2,4-pentanedionate, it is a neutral molecule and exists in equilibrium between keto and enol forms.
Tris(2,4-pentanedionato)chromium(III): This complex exhibits unique magnetic and electronic properties due to the presence of chromium.
Bis(2,4-pentanedionato)copper(II): Known for its distinctive blue color and use in various catalytic applications.
Sodium 2,4-pentanedionate stands out due to its ability to form stable chelate complexes with a wide range of metal ions, making it a versatile reagent in both academic and industrial research.
Propriétés
Formule moléculaire |
C5H9NaO3 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
sodium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3+;; |
Clé InChI |
UKDRZWCRRJOZNR-CZEFNJPISA-M |
SMILES isomérique |
C/C(=C\C(=O)C)/[O-].O.[Na+] |
SMILES canonique |
CC(=CC(=O)C)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)

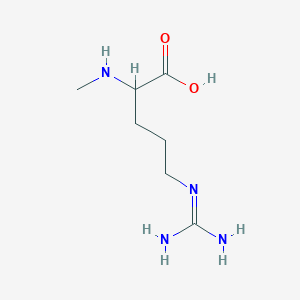
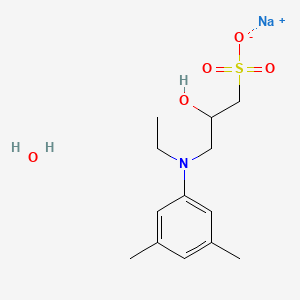
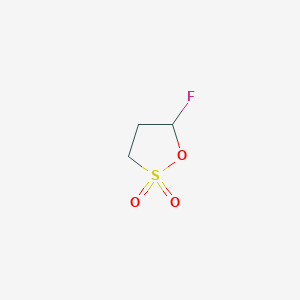
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
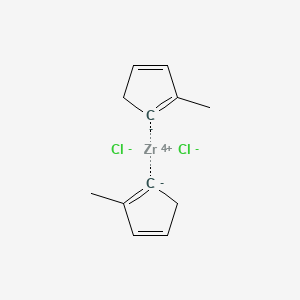
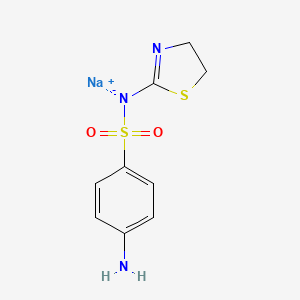


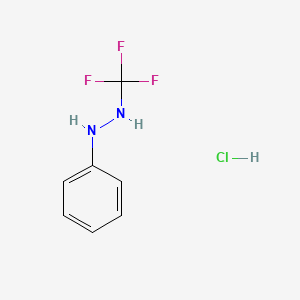

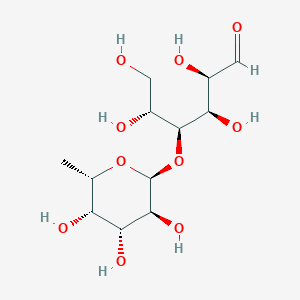
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
